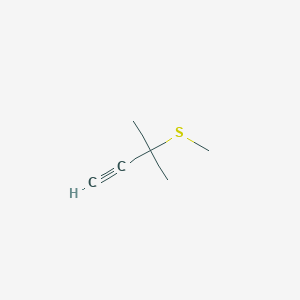
3-Methyl-3-(methylsulfanyl)but-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(methylsulfanyl)but-1-yne is an organic compound with the molecular formula C6H10S It is characterized by the presence of a terminal alkyne group and a methylsulfanyl group attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)but-1-yne typically involves the alkylation of propyne with methylsulfanyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds as follows: [ \text{CH}_3\text{C}\equiv\text{CH} + \text{CH}_3\text{SCl} \rightarrow \text{CH}_3\text{C}(\text{CH}_3\text{S})\equiv\text{CH} + \text{NaCl} ]
Industrial Production Methods:
化学反应分析
Types of Reactions: 3-Methyl-3-(methylsulfanyl)but-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
科学研究应用
3-Methyl-3-(methylsulfanyl)but-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-3-(methylsulfanyl)but-1-yne involves its reactivity due to the presence of the alkyne and methylsulfanyl groups The alkyne group can participate in various addition reactions, while the methylsulfanyl group can undergo oxidation or substitution
相似化合物的比较
3-Methyl-1-butyne: Similar structure but lacks the methylsulfanyl group.
3-Methyl-3-(methylsulfonyl)but-1-yne: Contains a sulfonyl group instead of a sulfanyl group.
生物活性
3-Methyl-3-(methylsulfanyl)but-1-yne, an organic compound with the molecular formula C6H10OS, has garnered attention for its diverse biological activities. This article delves into its antibacterial, antifungal, and anticancer properties, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by a butyne backbone with a methylsulfanyl group, contributing to its reactivity and biological activity. It appears as a yellowish clear liquid with a boiling point of approximately 253.9 °C and is soluble in organic solvents while being insoluble in water. The presence of the triple bond and the sulfonyl group enhances its chemical properties, allowing it to engage effectively in various chemical reactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Bacillus subtilis | 64 µg/mL | |
| Escherichia coli | 128 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, this compound has also shown promising antifungal activity. It has been evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger, with results indicating moderate efficacy in inhibiting fungal growth.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.
Table 3: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 µM | |
| A549 | 20 µM |
The biological activity of this compound is attributed to its ability to interact with cellular components due to its unique electronic structure. The sulfonyl group enhances its reactivity towards nucleophiles, facilitating interactions that can disrupt cellular processes in bacteria and cancer cells.
属性
IUPAC Name |
3-methyl-3-methylsulfanylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-5-6(2,3)7-4/h1H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOHZWWWFOHLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














